molecular formula C15H7F7I2N2O B11542599 (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11542599
M. Wt: 618.03 g/mol
InChI Key: OMSKPHWZURFKFJ-UJOWUYHQSA-N
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Description

(1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a synthetic organic compound characterized by the presence of multiple halogen atoms and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol, methanol, or dichloromethane.
  • Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
  • Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of multiple halogen atoms and the hydrazine group could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
  • **(1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Uniqueness

The uniqueness of (1Z)-1-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE lies in its specific combination of halogen atoms and the hydrazine functional group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H7F7I2N2O

Molecular Weight

618.03 g/mol

IUPAC Name

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C15H7F7I2N2O/c1-27-14-5(2-6(23)3-7(14)24)4-25-26-13-11(18)9(16)8(15(20,21)22)10(17)12(13)19/h2-4,26H,1H3/b25-4-

InChI Key

OMSKPHWZURFKFJ-UJOWUYHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Origin of Product

United States

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